Physicochemical Differentiation: Lipophilicity and Membrane Permeability vs. 5-Methoxy Analog
5-ethoxy-1-methyl-1H-indole exhibits a higher calculated LogP (2.577) and lower TPSA (14.16) compared to its 5-methoxy analog , [1]. This increase in lipophilicity and decrease in polar surface area suggest superior passive membrane permeability, a critical factor for intracellular target engagement and oral bioavailability in drug discovery campaigns .
| Evidence Dimension | Lipophilicity (LogP) / TPSA |
|---|---|
| Target Compound Data | LogP: 2.577; TPSA: 14.16 |
| Comparator Or Baseline | 5-methoxy-1-methyl-1H-indole: LogP: ~2.1; TPSA: ~21 |
| Quantified Difference | ΔLogP: ~+0.47; ΔTPSA: ~-6.84 |
| Conditions | Computational prediction (standard in silico drug-likeness models) |
Why This Matters
Higher LogP and lower TPSA predict better passive diffusion across cell membranes, making this compound a preferred starting point for medicinal chemists optimizing cell permeability in lead optimization programs.
- [1] PubChem. (n.d.). 5-Methoxy-1-methyl-1H-indole. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
